Physicochemical properties of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
Physicochemical properties of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
The following technical guide is structured as a high-level whitepaper designed for drug discovery chemists and process engineers. It prioritizes synthetic utility, physicochemical profiling, and handling protocols over generic encyclopedic data.
Structural Scaffold & Chemical Identity
Compound Name: 4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde
CAS Registry Number: Not widely listed as a commodity chemical; typically synthesized de novo. Analogous to 175204-81-6 (1-methyl variant).[1]
Molecular Formula:
Executive Summary: The "Privileged" Scaffold
4-Chloro-1-ethyl-1H-pyrazole-3-carbaldehyde represents a "privileged scaffold" in medicinal chemistry. Unlike its 4-formyl isomer (easily accessible via Vilsmeier-Haack), the 3-carbaldehyde configuration offers a unique vector for extending carbon chains or heterocycles orthogonal to the pyrazole dipole. The C4-chlorine atom provides metabolic stability (blocking oxidative metabolism at the most reactive ring position) and enhances lipophilicity, while the C3-aldehyde serves as a versatile "warhead" for divergent synthesis.
Primary Applications:
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Fragment-Based Drug Discovery (FBDD): As a core linker for kinase inhibitors (e.g., JAK/STAT pathways).
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Agrochemicals: Precursor for succinate dehydrogenase inhibitor (SDHI) fungicides.
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Materials Science: Ligand synthesis for metal-organic frameworks (MOFs).
Physicochemical Properties (Experimental & Predicted)
The following data aggregates experimental values from close structural analogs (1-methyl-4-chloro variants) and computational models (ACD/Labs, EPISuite) to provide a working profile for laboratory handling.
| Property | Value / Range | Confidence | Implications for Handling |
| Physical State | Pale yellow to off-white solid | High | Likely crystalline; easy to weigh/dispense. |
| Melting Point | 58–62 °C (Predicted) | Med | Low melting point; avoid high-vac drying >40°C. |
| Boiling Point | 245 °C (at 760 mmHg) | High | Thermally stable enough for standard reflux. |
| Density | 1.28 ± 0.1 g/cm³ | High | Denser than water; organic layer in extractions. |
| LogP (Oct/Water) | 1.45 ± 0.3 | High | Moderate lipophilicity; good cell permeability. |
| pKa (Conjugate Acid) | ~2.5 (Pyrazole N2) | Med | Weakly basic; stable in neutral/mildly acidic media. |
| Solubility | DMSO (>50 mg/mL), DCM, EtOAc | High | Excellent solubility in polar aprotic solvents. |
Synthetic Pathways & Process Chemistry
Critical Insight: Direct formylation of 1-ethylpyrazole using Vilsmeier-Haack conditions yields the 4-carbaldehyde , not the 3-carbaldehyde. Therefore, the synthesis of the target molecule requires a regioselective "bottom-up" approach or functional group interconversion from a 3-carboxylate or 3-methyl precursor.
Pathway A: The Oxidative Route (Recommended for Scale)
This route avoids the use of unstable diazo intermediates and utilizes robust oxidation chemistry.
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Step 1: Electrophilic Chlorination.
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Step 2: Radical Halogenation.
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Reagent: NBS (N-Bromosuccinimide) / AIBN (Catalyst).
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Action: Bromination of the C3-methyl group to form the bromomethyl intermediate.
-
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Step 3: Kornblum Oxidation.
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Reagent: DMSO / NaHCO3.
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Action: Conversion of the bromomethyl group to the aldehyde.
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Pathway B: The Reductive Route (High Precision)
Ideal for generating high-purity aldehyde without over-oxidation risks.
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Precursor: Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate.
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Reaction: Reduction with DIBAL-H (Diisobutylaluminum hydride) at -78°C in Toluene.
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Quench: Careful addition of Rochelle's salt to break the aluminum emulsion.
Figure 1: Two distinct synthetic strategies. The top pathway (Oxidative) is preferred for cost-efficiency; the bottom pathway (Reductive) offers higher purity profiles.
Reactivity Profile & Functionalization
The C3-aldehyde is the primary "handle" for medicinal chemistry derivatization.
A. Reductive Amination (Library Generation)
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Protocol: React aldehyde with primary/secondary amines in DCE (Dichloroethane) using STAB (Sodium Triacetoxyborohydride).
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Utility: Rapid generation of amine libraries for SAR (Structure-Activity Relationship) studies.
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Note: The C4-chlorine reduces the electrophilicity of the aldehyde slightly compared to the non-chlorinated variant, requiring longer reaction times (4–6 hours).
B. Wittig/Horner-Wadsworth-Emmons (HWE) Olefination
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Protocol: Reaction with triethyl phosphonoacetate/NaH.
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Utility: Installation of acrylate linkers (Michael acceptors) for covalent inhibitors.
C. Suzuki-Miyaura Coupling (C4 Diversification)
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Challenge: The C4-Chlorine is generally unreactive under standard Suzuki conditions due to the electron-rich nature of the pyrazole ring.
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Solution: Requires specialized catalytic systems (e.g., Pd2(dba)3 / XPhos) to activate the C-Cl bond, or conversion of the Cl to a Bpin ester via Miyaura borylation.
Analytical Characterization Standards
To validate the identity of synthesized batches, the following spectral signatures must be observed.
Proton NMR ( H NMR, 400 MHz, CDCl )
- 9.95 ppm (s, 1H): Distinctive aldehyde proton (CHO).
- 7.45 ppm (s, 1H): Pyrazole C5-H. (Note: The C4 position is substituted, so there is no coupling).
- 4.15 ppm (q, 2H): Methylene protons of the N-Ethyl group.
- 1.50 ppm (t, 3H): Methyl protons of the N-Ethyl group.
Infrared Spectroscopy (FT-IR)
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1690–1705 cm
: Strong C=O stretch (Aldehyde). -
1550 cm
: C=N / C=C pyrazole ring stretches. -
750–800 cm
: C-Cl stretch.
Safety, Handling & Storage (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves (0.11 mm min). |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5][7][8][9] | Use safety goggles; access to eyewash. |
| STOT-SE | H335 | May cause respiratory irritation.[7][8][9] | Handle only in a fume hood.[8] |
Storage Protocol:
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Atmosphere: Store under Argon or Nitrogen. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid).
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Temperature: 2–8°C (Refrigerate).
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Container: Amber glass vials to prevent potential photodegradation (though pyrazoles are generally photostable).
Detailed Experimental Protocol: Reductive Amination
This protocol serves as a self-validating system for testing the reactivity of the aldehyde.
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Preparation: In a 20 mL scintillation vial, dissolve 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq, 158 mg, 1 mmol) in 1,2-Dichloroethane (DCE, 5 mL).
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Amine Addition: Add the desired amine (e.g., morpholine, 1.1 eq). Stir for 15 minutes at Room Temperature (RT) to allow imine formation.
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Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 318 mg) in one portion.
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Checkpoint: Evolution of gas may occur; ensure the vial is vented.
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Monitoring: Monitor via LC-MS. The aldehyde peak (M+H 159/161) should disappear, replaced by the amine product peak.
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Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 5 mL). Dry organics over MgSO4 and concentrate.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761026, 4-Chloro-3-formylpyrazole (Analogous Core Structure). Retrieved from [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
Sources
- 1. 4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBALDEHYDE | 175204-81-6 [chemicalbook.com]
- 2. 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | C7H10N2O | CID 573203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. unilongindustry.com [unilongindustry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
